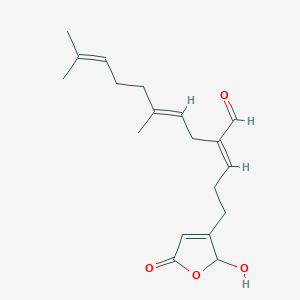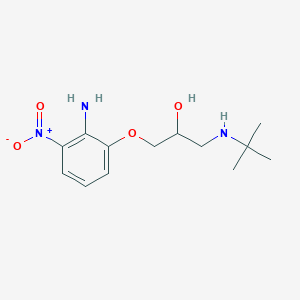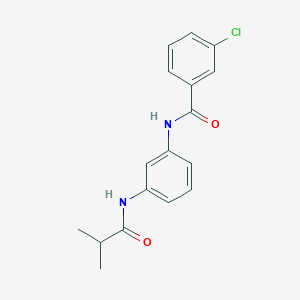![molecular formula C21H18N2O3 B238779 N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide, also known as PAC-1, is a small molecule that has shown promising results in cancer research. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been studied extensively for its potential use as an anti-cancer drug.
作用机制
The exact mechanism of action of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide is not fully understood. However, it has been shown to activate procaspase-3, a precursor to an enzyme that plays a key role in apoptosis. This activation leads to the initiation of the apoptotic pathway, ultimately resulting in cancer cell death.
生化和生理效应
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has also been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a key role in protein degradation. This inhibition leads to the accumulation of misfolded proteins, ultimately resulting in cancer cell death.
实验室实验的优点和局限性
One advantage of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for cancer treatment. Another advantage is its ability to sensitize cancer cells to other anti-cancer drugs, making it a potential candidate for combination therapy. One limitation of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide. One direction is to further investigate its mechanism of action, particularly its interaction with procaspase-3. Another direction is to study its efficacy in animal models of cancer. Additionally, research could focus on developing more soluble forms of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide for in vivo use. Finally, combination therapy studies with other anti-cancer drugs could be conducted to further explore its potential as a cancer treatment.
合成方法
The synthesis of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide involves several steps. The first step is the preparation of 2-phenoxyacetic acid, which is then converted to the corresponding acid chloride. This is then reacted with 3-aminophenol to form the amide intermediate. Finally, the amide intermediate is reacted with 4-aminobenzamide to form N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide.
科学研究应用
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has also been shown to sensitize cancer cells to other anti-cancer drugs, making it a potential candidate for combination therapy.
属性
产品名称 |
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[3-[(2-phenoxyacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O3/c24-20(15-26-19-12-5-2-6-13-19)22-17-10-7-11-18(14-17)23-21(25)16-8-3-1-4-9-16/h1-14H,15H2,(H,22,24)(H,23,25) |
InChI 键 |
CWJAJWBZUPAKMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)


![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


